4-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride
Overview
Description
4-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride is a chemical compound with the molecular formula C14H9Cl3O2 and a molecular weight of 315.58. It is primarily used in proteomics research and is known for its role in various chemical reactions .
Preparation Methods
The synthesis of 4-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride typically involves the reaction of 4-hydroxybenzoyl chloride with 3,4-dichlorobenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required for these transformations.
Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form 4-[(3,4-Dichlorobenzyl)oxy]benzoic acid.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride is widely used in scientific research, particularly in the field of proteomics. It is employed in the synthesis of various compounds that are used to study protein interactions and functions. Additionally, it has applications in medicinal chemistry for the development of potential therapeutic agents . In the industrial sector, it is used in the production of specialty chemicals and intermediates for various chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride involves its reactivity with nucleophiles, leading to the formation of substituted products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with. In proteomics research, it may interact with amino acid residues in proteins, leading to modifications that can be studied to understand protein function and interactions.
Comparison with Similar Compounds
4-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride can be compared with similar compounds such as:
4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde: This compound has a similar structure but with an aldehyde group instead of a chloride group.
3,4-Dichlorobenzyl chloride: This compound is a precursor in the synthesis of this compound and is used in various alkylation reactions.
The uniqueness of this compound lies in its specific reactivity and applications in proteomics and medicinal chemistry, which distinguishes it from other similar compounds.
Properties
IUPAC Name |
4-[(3,4-dichlorophenyl)methoxy]benzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O2/c15-12-6-1-9(7-13(12)16)8-19-11-4-2-10(3-5-11)14(17)18/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTXYMOSGHDIJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)OCC2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.